1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
Description
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is a propenone derivative characterized by a 2,4-dichlorophenyl group at position 1 and an ethoxy substituent at position 2. This compound belongs to the chalcone family, a class of α,β-unsaturated ketones known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties . The dichlorophenyl moiety enhances lipophilicity and stability, while the ethoxy group influences electronic effects and solubility. Its synthesis typically follows the Claisen-Schmidt condensation method, involving a ketone and aldehyde under basic or acidic conditions .
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-4-3-8(12)7-10(9)13/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
RPLRVGOHUBZLCA-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC=CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol as a solvent at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the compound can yield alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with analogs differing in substituents on the phenyl rings or the α,β-unsaturated ketone backbone:
Physicochemical Properties
- Lipophilicity : The dichlorophenyl group increases logP values compared to dihydroxy or methoxy analogs. For instance, the ethoxy-substituted compound (target) has moderate logP, while the 4-methylphenyl analog () is more hydrophobic.
- Solubility : Hydroxyl groups (e.g., 2,4-dihydroxyphenyl in ) enhance aqueous solubility via hydrogen bonding but reduce stability under acidic conditions.
- Crystallinity : The 4-methylphenyl analog () exhibits a planar structure with efficient molecular packing, leading to higher melting points (∼180–190°C).
Key Research Findings
- Hydrogen Bonding : The dichlorophenyl group participates in weak C–H···O interactions, influencing crystal packing ().
- Antimicrobial SAR : Ethoxy and methoxy substituents improve membrane permeability compared to polar hydroxyl groups ().
- Environmental Impact : Metabolites like 1-(2,4-dichlorophenyl)-5-methyl-pyrazole-3-carboxylic acid () persist in agricultural residues, necessitating regulated use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
